

physical properties of 2-Ethylpyridine (melting point, boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylpyridine**

Cat. No.: **B127773**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Ethylpyridine**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of **2-Ethylpyridine**, including its melting point, boiling point, and density. The information is presented to be a practical resource for laboratory and development settings.

Core Physical Properties of **2-Ethylpyridine**

2-Ethylpyridine is a colorless to light yellow liquid with a pungent, pyridine-like odor.^[1] It is classified as a flammable liquid and an irritant. A summary of its key physical properties is provided in the table below, offering a consolidated view of data from various sources.

Data Presentation: Physical Properties

Physical Property	Value	Conditions
Melting Point	-63 °C	-
Boiling Point	149 °C	At 760.00 mm Hg
149-151 °C	At 760.00 mm Hg	
Density	0.937 g/mL	At 25 °C
0.927 to 0.937 g/mL	At 25.00 °C	
0.945 g/cm ³	At 20 °C	

Note: The slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the reliable application of chemical substances. The following sections detail the standard experimental methodologies for measuring the melting point, boiling point, and density of a liquid compound like **2-Ethylpyridine**.

Melting Point Determination (Capillary Method)

Since **2-Ethylpyridine** is a liquid at room temperature, its melting point is determined by first freezing the sample. The capillary method is a common and reliable technique for this purpose. [2]

Protocol:

- Sample Preparation: A small sample of **2-Ethylpyridine** is first frozen using a suitable cooling bath (e.g., dry ice/acetone). The frozen solid is then quickly crushed into a fine powder.[3]
- Capillary Tube Loading: A small amount of the powdered, frozen **2-Ethylpyridine** is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of about 2-3 mm.[1]

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a heating oil. The tube is positioned adjacent to a calibrated thermometer.
- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.
- Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.^[1] For a pure compound, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, requiring only a small sample volume.^[4]

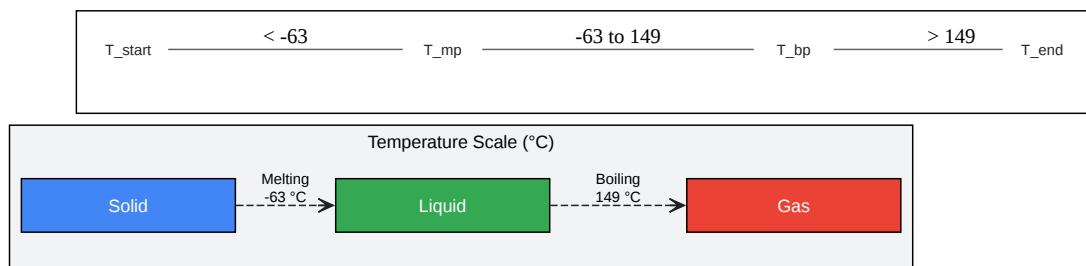
Protocol:

- Sample Preparation: A small volume (approximately 0.5 mL) of **2-Ethylpyridine** is placed into a small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.
- Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample. This assembly is then clamped inside a Thiele tube containing mineral oil, with the rubber band remaining above the oil level.^[5]
- Heating: The side arm of the Thiele tube is gently heated. Convection currents will ensure uniform heating of the oil and the sample.^[6]
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

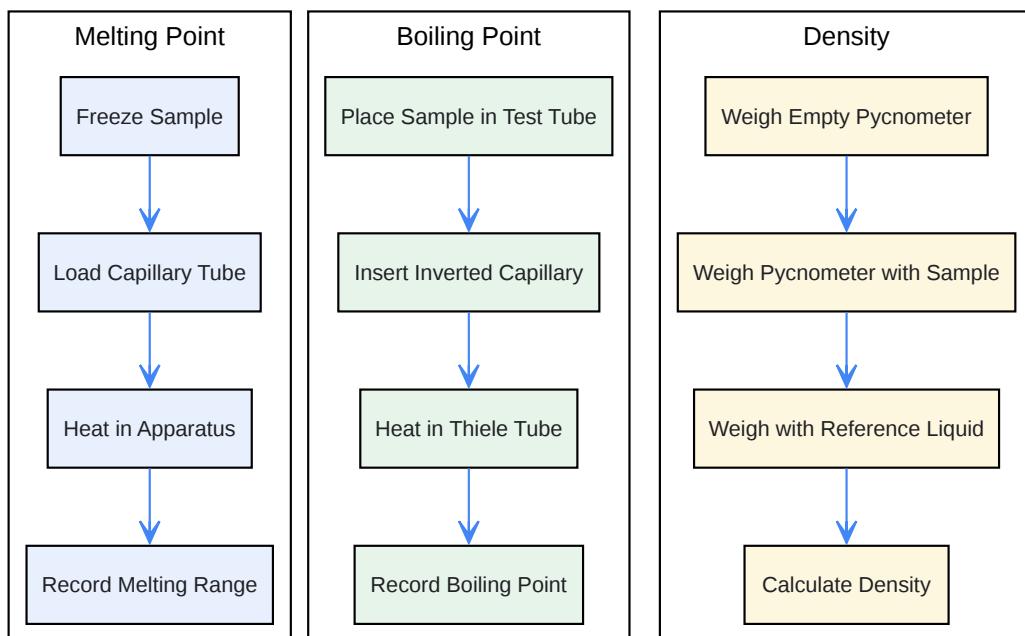
- Boiling Point Reading: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4]

Density Determination (Pycnometer Method)

The density of a liquid can be determined with high precision using a pycnometer, which is a glass flask with a specific, accurately known volume.


Protocol:

- Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_{empty}).[7]
- Sample Weighing: The pycnometer is filled with **2-Ethylpyridine**. The stopper, which has a capillary bore, is inserted, causing any excess liquid to be expelled. The outside of the pycnometer is carefully dried, and it is weighed again (m_{sample}).[8]
- Reference Liquid Weighing: The pycnometer is emptied, cleaned, and dried. It is then filled with a reference liquid of a known density at the same temperature, typically distilled water (ρ_{water}). The pycnometer is weighed again (m_{water}).
- Calculation: The mass of the **2-Ethylpyridine** sample is calculated by subtracting the mass of the empty pycnometer ($m_{\text{sample}} - m_{\text{empty}}$). The mass of the water is similarly calculated ($m_{\text{water}} - m_{\text{empty}}$).
- The volume of the pycnometer is determined by dividing the mass of the water by its known density at the experimental temperature ($V = (m_{\text{water}} - m_{\text{empty}}) / \rho_{\text{water}}$).
- The density of the **2-Ethylpyridine** (ρ_{sample}) is then calculated by dividing the mass of the sample by the volume of the pycnometer ($\rho_{\text{sample}} = (m_{\text{sample}} - m_{\text{empty}}) / V$).


Visualized Relationships and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relationship between the physical state of **2-Ethylpyridine** and temperature, as well as a general workflow for the experimental determination of its physical properties.

Physical State of 2-Ethylpyridine vs. Temperature

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westlab.com [westlab.com]
- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. timstar.co.uk [timstar.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. che.utah.edu [che.utah.edu]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [physical properties of 2-Ethylpyridine (melting point, boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127773#physical-properties-of-2-ethylpyridine-melting-point-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com